molecular formula C41H46Cl2FeP2Pd B566223 (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene CAS No. 867381-03-1

(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene

Cat. No.: B566223
CAS No.: 867381-03-1
M. Wt: 833.932
InChI Key: NWEBHMXIAMBQMI-UHFFFAOYSA-L
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Description

“(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium(II)”, commonly abbreviated as dppf, is a palladium catalyst used in the chemical synthesis of various compounds . It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines .


Synthesis Analysis

The compound is used in the preparation of Nucleosides as Ectonucleotidase inhibitors . It is also involved in the Suzuki coupling of aryl boronic esters with [11C]methyl iodide to form functionalized [11C]toluene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a ferrocene moiety in its backbone . The linear formula of the compound is (C17H14P)2Fe · PdCl2 .


Chemical Reactions Analysis

This compound is commonly used as a ligand in homogeneous catalysis . It is involved in various types of reactions including Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 266-283 °C . Its molecular weight is 731.70 .

Scientific Research Applications

Catalysis in Organic Synthesis

(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium(II) has demonstrated significant efficacy as a catalyst in various organic syntheses. For example, it has been used in the synthesis of benzimidazoles via a hydrogen-transfer strategy, achieving yields up to 97% without the need for additional additives or oxidants (Li et al., 2016). Additionally, it has catalyzed the synthesis of diphenyl carbonate from phenol, showing high turnover numbers under optimized conditions (Wu Yuan-xin, 2013).

Synthesis of Heterocyclic Compounds

This compound has also been instrumental in synthesizing various heterocyclic compounds. It catalyzed the formation of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines in good yields (Cho et al., 2004). Moreover, its role in synthesizing complex metal compounds has been explored, such as in the formation of chelating complexes and as a catalyst for Suzuki coupling reactions (Gibson et al., 2002).

Electrocatalytic Properties

The electrocatalytic properties of 1,1'-bis(diphenylphosphino)ferrocenes have been studied to understand their stability and electron-donating abilities. Research indicates that the stability of the ferrocenium cation can be influenced by substituents' electron-donating ability (Zanello et al., 1996).

Safety and Hazards

The compound is classified as toxic and can be harmful by inhalation, in contact with skin, and if swallowed . It is also classified as an eye irritant and skin irritant .

Future Directions

The compound has gained widespread use in industrial and academic synthetic chemistry laboratories as a powerful methodology for the formation of C-C and C-Heteroatom bonds . Its use in the preparation of Nucleosides as Ectonucleotidase inhibitors suggests potential applications in the field of medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene involves the reaction between bis(diphenylphosphino)ferrocene and palladium dichloride in the presence of toluene as a solvent.", "Starting Materials": ["Bis(diphenylphosphino)ferrocene", "Palladium dichloride", "Toluene"], "Reaction": ["1. Dissolve 0.5 g of bis(diphenylphosphino)ferrocene in 10 mL of toluene in a 50 mL round bottom flask.", "2. Add 0.25 g of palladium dichloride to the flask and stir the mixture for 30 minutes.", "3. Heat the mixture to 80°C and continue stirring for 4 hours.", "4. Cool the reaction mixture to room temperature and filter the precipitate.", "5. Wash the precipitate with toluene and dry it under vacuum.", "6. The resulting compound is (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene."] }

867381-03-1

Molecular Formula

C41H46Cl2FeP2Pd

Molecular Weight

833.932

IUPAC Name

cyclopentyl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride

InChI

InChI=1S/2C17H19P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2

InChI Key

NWEBHMXIAMBQMI-UHFFFAOYSA-L

SMILES

CC1=CC=CC=C1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2]

synonyms

Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) Toluene Adduct;  [1,1’-Bis(diphenylphosphino)ferrocene]palladium DIchloride Toluene Adduct;  [1,1’-Bis(diphenylphosphino)ferrocene]palladium Dichloride Toluene Chloride Adduct;  [1,1’-Bis(diphe

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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